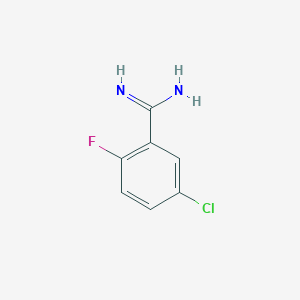

5-Chloro-2-fluorobenzimidamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROQEVHFERCATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620267 | |

| Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674793-32-9 | |

| Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluorobenzimidamide

This guide provides a comprehensive technical overview of the synthetic pathways leading to 5-Chloro-2-fluorobenzimidamide, a key intermediate in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, explains the rationale behind experimental choices, and provides detailed protocols to ensure reproducible and efficient synthesis.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound hydrochloride is a versatile building block in medicinal chemistry. Its unique structural features, including the chloro and fluoro substituents on the benzene ring, enhance its reactivity and selectivity in various chemical transformations.[1] This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Researchers leverage this compound in the design of enzyme inhibitors and other pharmacologically active compounds, making it an essential component in the discovery of novel therapeutics.[1] Its applications extend to biochemical research, particularly in studies involving proteases and other enzymes, aiding in the elucidation of enzyme mechanisms and the development of targeted inhibitors.[1]

The strategic incorporation of fluorine into drug molecules is a widely recognized strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. The presence of both a fluorine and a chlorine atom on the benzimidamide scaffold provides medicinal chemists with multiple points for diversification and optimization of lead compounds.

Primary Synthesis Pathway: The Pinner Reaction of 5-Chloro-2-fluorobenzonitrile

The most established and widely utilized method for the synthesis of this compound is the Pinner reaction, which proceeds via a two-step sequence starting from 5-Chloro-2-fluorobenzonitrile. This classical reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (a Pinner salt), which is then converted to the desired amidine by treatment with ammonia.[2][3][4][5]

Reaction Schematics

Figure 1: Overall reaction scheme for the Pinner synthesis of this compound.

Mechanism of the Pinner Reaction

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This protonation enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (e.g., ethanol). The resulting intermediate is then deprotonated to form the imidate, which, under the acidic conditions, exists as the hydrochloride salt (the Pinner salt).

In the second stage, the Pinner salt undergoes ammonolysis. Ammonia, being a stronger nucleophile, attacks the imidate carbon, leading to the displacement of the alkoxy group (as ethanol) and the formation of the final benzimidamide product, which is typically isolated as its hydrochloride salt.

Figure 2: Simplified mechanism of the Pinner reaction and subsequent ammonolysis.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[4] The presence of water would lead to the hydrolysis of the Pinner salt intermediate to form the corresponding ester, significantly reducing the yield of the desired amidine.

-

Acid Catalyst: Anhydrous hydrogen chloride is the most common acid catalyst. It is crucial for protonating the nitrile, thereby activating it for nucleophilic attack. Gaseous HCl is bubbled through the reaction mixture, or a solution of HCl in a dry solvent like diethyl ether or dioxane is used.

-

Low Temperature: The formation of the Pinner salt is often carried out at low temperatures (0 °C or below) to prevent the formation of side products. Imidate hydrochlorides can be thermally unstable and may rearrange to amides or decompose.[2]

-

Choice of Alcohol: While various alcohols can be used, ethanol is a common choice, leading to the formation of the ethyl imidate intermediate. The choice of alcohol can influence the reaction rate and the ease of removal during the ammonolysis step.

-

Ammonolysis: The conversion of the Pinner salt to the amidine is achieved by treatment with ammonia. This can be done by bubbling anhydrous ammonia gas through the reaction mixture or by using a solution of ammonia in an alcohol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound hydrochloride, adapted from general Pinner reaction methodologies.

Materials:

-

5-Chloro-2-fluorobenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or as a solution in diethyl ether)

-

Anhydrous ammonia (gas or as a solution in ethanol)

-

Dry nitrogen or argon gas

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a drying tube

-

Ice bath

-

Gas dispersion tube

-

Filtration apparatus

Procedure:

Step 1: Formation of Ethyl 5-chloro-2-fluorobenzimidate Hydrochloride (Pinner Salt)

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-Chloro-2-fluorobenzonitrile (1.0 eq) in anhydrous ethanol (2.0 eq).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature remains at 0 °C. Alternatively, add a pre-prepared saturated solution of anhydrous HCl in diethyl ether (2.0 eq) dropwise.

-

After the addition of HCl, seal the flask and allow the reaction mixture to stir at 0-5 °C for 12-24 hours. The Pinner salt will precipitate as a white solid.

-

Isolate the precipitated Pinner salt by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to this compound Hydrochloride

-

Suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol in a clean, dry flask at 0 °C.

-

Bubble anhydrous ammonia gas through the stirred suspension for 2-3 hours. Alternatively, add a saturated solution of ammonia in ethanol and stir the mixture at room temperature for 12-18 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the by-product, ammonium chloride, will precipitate. Remove the ammonium chloride by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a crystalline solid.

Quantitative Data

| Parameter | Value |

| Starting Material | 5-Chloro-2-fluorobenzonitrile |

| Purity of Product | ≥ 96% (HPLC)[1] |

| Appearance | Off-white solid[1] |

Note: The yield of this reaction can vary depending on the specific conditions and scale but is generally reported to be good to excellent for the Pinner reaction.

Alternative Synthesis Pathways

While the Pinner reaction is the most common route, it is important for a comprehensive guide to consider alternative synthetic strategies.

From 5-Chloro-2-fluorobenzamide

The conversion of a primary amide to an amidine is a less common but viable route. This transformation can be achieved through a two-step process involving the conversion of the amide to a thioamide, followed by amination.

-

Thionation: 5-Chloro-2-fluorobenzamide can be treated with a thionating agent, such as Lawesson's reagent, to form the corresponding 5-chloro-2-fluorobenzothioamide.

-

Amination: The thioamide can then be converted to the amidine by reaction with ammonia, often in the presence of a mercury (II) salt to activate the thioamide.

Figure 3: Synthesis of this compound from the corresponding benzamide.

From 5-Chloro-2-fluorobenzaldehyde

Another potential route involves the conversion of the corresponding aldehyde to an oxime, followed by reduction and subsequent reaction.

-

Oximation: 5-Chloro-2-fluorobenzaldehyde can be reacted with hydroxylamine to form 5-chloro-2-fluorobenzaldehyde oxime.

-

Reduction to Amine: The oxime can be reduced to the corresponding benzylamine.

-

Conversion to Amidine: The benzylamine would then need to be converted to the amidine, which is a multi-step and less direct process compared to the Pinner reaction.

Given the efficiency and high yields of the Pinner reaction, these alternative routes are generally considered less practical for the large-scale synthesis of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require careful handling in a well-ventilated fume hood.

-

5-Chloro-2-fluorobenzonitrile: This compound is harmful if swallowed or if it comes into contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

-

Anhydrous Hydrogen Chloride: Anhydrous HCl is a highly corrosive and toxic gas that can cause severe skin burns and eye damage.[6] It should be handled with extreme caution in a well-ventilated fume hood. Solutions of HCl in ether are also highly flammable and corrosive.

-

Anhydrous Ammonia: Ammonia is a corrosive gas with a pungent odor. Inhalation can cause respiratory irritation.[7][8][9][10][11] Liquid ammonia can cause severe burns upon contact with the skin.[7] It should be handled in a well-ventilated area, and appropriate PPE, including respiratory protection, should be used.[7][10]

Emergency Procedures:

-

Skin Contact: In case of contact with any of the reagents, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Characterization of this compound Hydrochloride

Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound hydrochloride.

| Analysis | Expected Data |

| Molecular Formula | C₇H₆ClFN₂·HCl[1] |

| Molecular Weight | 209.05 g/mol [1] |

| Appearance | Off-white solid[1] |

| Purity (HPLC) | ≥ 96%[1] |

| ¹H NMR | Expected signals for the aromatic protons and the -NH₂ protons of the amidinium group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. |

| ¹³C NMR | Expected signals for the seven carbon atoms of the benzamidine core, including the characteristic amidinium carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=N stretching of the amidinium group, and C-Cl and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₇H₆ClFN₂) and characteristic fragmentation patterns. |

Note: Specific spectral data for this compound hydrochloride is not widely available in the public domain. The information provided is based on the expected chemical properties and data for analogous structures.

Conclusion

The synthesis of this compound is most effectively achieved through the Pinner reaction of 5-Chloro-2-fluorobenzonitrile. This method offers a reliable and high-yielding pathway to this important pharmaceutical intermediate. Careful control of reaction conditions, particularly the exclusion of moisture and management of temperature, is critical for success. Alternative synthetic routes exist but are generally less direct and efficient. The information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to safely and effectively synthesize this compound for its application in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - HCl solution in Diethyl-Ether - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. ammoniagas.com [ammoniagas.com]

- 8. CCOHS: Ammonia [ccohs.ca]

- 9. erc.mp.gov.in [erc.mp.gov.in]

- 10. hydroinstruments.com [hydroinstruments.com]

- 11. gdscorp.com [gdscorp.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorobenzimidamide

Introduction

5-Chloro-2-fluorobenzimidamide is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, including the benzimidamide core, are recognized pharmacophores that contribute to a wide range of biological activities. The presence of both chloro and fluoro substituents on the benzene ring is anticipated to modulate its electronic properties, membrane permeability, and metabolic stability, making it a compelling candidate for further investigation. This guide provides a comprehensive overview of the anticipated physicochemical properties of this compound and details the experimental methodologies required for their empirical determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from the known properties of 5-Chloro-2-fluorobenzamide and general chemical principles. Empirical verification is essential.

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₆ClFN₂ | |

| Molecular Weight | 172.59 g/mol | |

| Appearance | White to off-white solid | Based on related benzamide compounds. |

| Melting Point | > 150 °C | Expected to be higher than the corresponding benzamide (134-137 °C) due to increased potential for hydrogen bonding.[1] |

| Boiling Point | > 300 °C | High boiling point is expected due to the polar nature and hydrogen bonding capabilities. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The imidamide group is expected to increase polarity compared to the amide. |

| pKa | Basic pKa ~9-10; Acidic pKa ~12-13 | The imidamide moiety possesses both a basic nitrogen (C=NH) and an acidic N-H group. |

Synthesis and Structural Elucidation

The synthesis of this compound would likely proceed from its corresponding amide or nitrile precursor. A common route involves the conversion of the nitrile to the imidate, followed by aminolysis.

Illustrative Synthetic Workflow

Caption: A potential synthetic route to this compound.

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

-

Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.

-

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

-

Structural Characterization via Spectroscopic Methods

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Expected Signals: Aromatic protons in the range of 7-8 ppm, and broad signals for the -NH₂ and =NH protons.

-

-

¹³C NMR Spectroscopy:

-

Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Acquire the ¹³C NMR spectrum.

-

Expected Signals: Aromatic carbons (110-150 ppm), and a signal for the imidamide carbon (C=N) around 160-170 ppm.

-

-

Principle: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Absorptions: N-H stretching vibrations (3100-3400 cm⁻¹), C=N stretching (1640-1690 cm⁻¹), and C-Cl/C-F vibrations in the fingerprint region.

-

-

Principle: MS determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

-

Methodology (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Infuse the solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 173.0.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.

-

Methodology:

-

Column: A reverse-phase C18 column is typically suitable for this type of compound.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Procedure: a. Dissolve the sample in the mobile phase or a compatible solvent. b. Inject a small volume (e.g., 10 µL) onto the HPLC system. c. Monitor the chromatogram for the appearance of a single major peak, indicating high purity.

-

Caption: A generalized workflow for HPLC purity analysis.

Conclusion

While specific experimental data for this compound is not currently prevalent in the literature, this guide provides a comprehensive framework for its synthesis, characterization, and the determination of its key physicochemical properties. The methodologies outlined are based on established analytical techniques for similar benzimidamide and benzimidazole derivatives.[2][3][4][5][6][7] Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their empirical investigation of this promising compound.

References

- 1. 5-CHLORO-2-FLUOROBENZAMIDE | 261762-57-6 | INDOFINE Chemical Company [indofinechemical.com]

- 2. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial activity | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking | MDPI [mdpi.com]

- 7. Synthesis, characterization and antiamoebic activity of benzimidazole derivatives and their vanadium and molybdenum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-fluorobenzimidamide: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic use of halogenated building blocks has become a cornerstone for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, 5-Chloro-2-fluorobenzimidamide, and more commonly its hydrochloride salt, has emerged as a pivotal intermediate in the synthesis of a new generation of targeted therapies. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and, most critically, its application in the development of novel therapeutics, with a particular focus on antithrombotic agents.

While the term "benzimidamide" is sometimes used, the more precise chemical name for this compound is 5-Chloro-2-fluorobenzamidine . For the purposes of this guide, and to align with common usage in chemical literature and supplier catalogs, we will primarily refer to it as 5-Chloro-2-fluorobenzamidine. It is often supplied and used as its hydrochloride salt to enhance stability and solubility.

Chemical Identity and Structure

The structural uniqueness of 5-Chloro-2-fluorobenzamidine, featuring a strategically positioned chlorine and fluorine on the phenyl ring, imparts distinct electronic properties that are instrumental in its reactivity and its ability to form key interactions with biological targets.

Systematic Name: 5-Chloro-2-fluorobenzenecarboximidamide Synonyms: 5-Chloro-2-fluorobenzamidine, 2-Fluoro-5-chlorobenzamidine[1] CAS Number:

The presence of the strongly electron-withdrawing fluorine atom at the ortho-position and the chlorine atom at the meta-position to the amidine group significantly influences the pKa of the amidine moiety and the overall electron distribution of the aromatic ring. This electronic tuning is a key feature leveraged by medicinal chemists in designing selective inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-2-fluorobenzamidine and its hydrochloride salt is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | 5-Chloro-2-fluorobenzamidine (Free Base) | 5-Chloro-2-fluorobenzamidine Hydrochloride |

| Molecular Formula | C₇H₆ClFN₂ | C₇H₆ClFN₂·HCl |

| Molecular Weight | 172.59 g/mol | 209.05 g/mol [3] |

| Appearance | - | Off-white solid[3] |

| Melting Point | - | Not available |

| Boiling Point | 255 °C (Predicted)[5] | Not available |

| Solubility | - | Soluble in polar organic solvents. |

| Storage Conditions | - | Store at 0-8 °C for long-term stability[3] |

Synthesis of 5-Chloro-2-fluorobenzamidine Hydrochloride: A Step-by-Step Protocol

The most common and efficient laboratory-scale synthesis of 5-Chloro-2-fluorobenzamidine hydrochloride involves the Pinner reaction, starting from the corresponding benzonitrile. This classical method provides a reliable route to the desired amidine salt.[6][7]

Workflow for the Synthesis of 5-Chloro-2-fluorobenzamidine Hydrochloride

Caption: Synthetic workflow for 5-Chloro-2-fluorobenzamidine HCl via the Pinner reaction.

Detailed Experimental Protocol

Materials:

-

5-Chloro-2-fluorobenzonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride gas

-

Anhydrous Ammonia in Ethanol

-

Anhydrous Diethyl Ether

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve 5-Chloro-2-fluorobenzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be monitored to maintain the temperature below 10 °C.

-

Continue the addition of HCl gas until the solution is saturated.

-

Seal the flask and allow it to stand at 0-4 °C for 24-48 hours. The ethyl 5-chloro-2-fluorobenzimidate hydrochloride (Pinner salt) will precipitate as a white solid.

-

-

Ammonolysis:

-

Collect the Pinner salt by filtration under an inert atmosphere, washing with a small amount of cold, anhydrous diethyl ether.

-

Suspend the crude Pinner salt in a solution of anhydrous ammonia in ethanol at 0 °C.

-

Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion of the reaction, filter the mixture to remove the precipitated ammonium chloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-Chloro-2-fluorobenzamidine hydrochloride.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the pure product.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which can lead to the hydrolysis of the nitrile to the corresponding amide, a common side product. Therefore, the use of anhydrous solvents and reagents is critical for achieving a high yield of the desired amidine.

-

Low Temperature: The Pinner salt intermediate is thermally labile and can decompose upon heating. Maintaining a low temperature throughout the reaction and work-up minimizes the formation of byproducts.

-

Use of Hydrochloride Salt: The final product is isolated as the hydrochloride salt, which is generally more crystalline and stable than the free base, facilitating its purification and storage.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

5-Chloro-2-fluorobenzamidine is a valuable building block in medicinal chemistry, primarily for the synthesis of serine protease inhibitors. The benzamidine moiety is a well-established pharmacophore that can mimic the guanidinium group of arginine, allowing it to bind to the S1 pocket of many serine proteases.

Inhibition of Factor Xa and Factor XIa

A significant application of 5-Chloro-2-fluorobenzamidine is in the development of inhibitors for coagulation factors Xa and XIa, which are key targets for the development of novel anticoagulants.[8][9] The unique substitution pattern of this building block allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

A notable example is in the synthesis of Milvexian (BMS-986177/JNJ-70033093) , an orally active Factor XIa inhibitor that has undergone clinical trials for the prevention and treatment of thromboembolic events. While the exact synthesis of Milvexian is proprietary, the core structure of many Factor XIa inhibitors incorporates a substituted benzamidine moiety, for which 5-Chloro-2-fluorobenzamidine serves as a key precursor.[10]

Broader Applications

The utility of 5-Chloro-2-fluorobenzamidine extends beyond anticoagulants. It is a versatile intermediate for the synthesis of various biologically active molecules, including:

-

Kinase Inhibitors: The benzamidine group can be incorporated into scaffolds targeting the ATP-binding site of various kinases.[11][][13]

-

Other Enzyme Inhibitors: Its ability to interact with negatively charged residues in enzyme active sites makes it a valuable starting point for the design of inhibitors for a range of other enzymes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-2-fluorobenzamidine and its hydrochloride salt.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

Precautionary Statements:

-

Prevention:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

5-Chloro-2-fluorobenzamidine is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique electronic and structural features make it a key intermediate in the synthesis of a variety of targeted therapeutics, most notably the new class of Factor XIa inhibitors. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the ongoing quest for novel and improved medicines.

References

- 1. pschemicals.com [pschemicals.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS:57075-81-7, 2-氟苄脒盐酸盐-毕得医药 [bidepharm.com]

- 5. 5-chloro-2-fluorobenzamidine hydrochloride,674793-32-9-Amadis Chemical [amadischem.com]

- 6. Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of benzamidine-type inhibitors of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Emergence of Halogenated Benzimidazoles in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-2-fluorobenzimidamide Derivatives

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of numerous therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine and chlorine, into this privileged structure has proven to be a highly effective strategy for modulating physicochemical properties and enhancing biological efficacy. The inclusion of fluorine can increase metabolic stability, lipophilicity, and binding affinity to target proteins, while chlorine can also contribute to improved potency and altered selectivity.[1]

This guide focuses on a specific, promising subclass: This compound derivatives . We will delve into the synthetic rationale, explore the diverse biological activities uncovered through rigorous scientific investigation, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview grounded in experimental data and field-proven insights.

Part 1: Synthesis and Chemical Rationale

The synthesis of this compound derivatives and their structural analogues typically begins with readily available precursors like 5-chloro-2-fluorobenzoic acid or 5-chloro-2-fluorobenzamide.[2][3] The synthetic routes are designed to be versatile, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

A common synthetic pathway involves the cyclization of a substituted o-phenylenediamine with a carboxylic acid or its derivative. Variations of this approach allow for the construction of the core benzimidazole ring system, which can then be further modified.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of bioactive benzimidazole derivatives, which can be adapted for the specific 5-chloro-2-fluoro substitution pattern.

Caption: Conceptual workflow for the synthesis of benzimidazole derivatives.

Exemplary Experimental Protocol: Synthesis of a Benzimidazole Derivative

This protocol is a representative example based on established methodologies for synthesizing benzimidazole compounds.[4][5]

Objective: To synthesize a 2-substituted-5-chlorobenzimidazole derivative.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Substituted aromatic aldehyde

-

Ethanol

-

Sodium metabisulfite (Na₂S₂O₅)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Step 1: Dissolution. Dissolve 4-chloro-1,2-phenylenediamine (1 eq.) in ethanol in a round-bottom flask.

-

Step 2: Adduct Formation. Add a solution of the desired substituted aromatic aldehyde (1 eq.) in ethanol to the flask. Stir the mixture at room temperature for 30 minutes.

-

Step 3: Cyclization. Add an aqueous solution of sodium metabisulfite (1.1 eq.) dropwise to the mixture. The causality here is that Na₂S₂O₅ acts as a mild oxidizing agent under these conditions to facilitate the cyclization to the benzimidazole ring. Reflux the reaction mixture for 3-4 hours.

-

Step 4: Monitoring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Step 5: Isolation. After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Step 6: Neutralization & Precipitation. Neutralize the mixture with a dilute NaOH solution to precipitate the crude product. The pH adjustment is critical for ensuring the product is in its neutral, less soluble form.

-

Step 7: Purification. Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified benzimidazole derivative.

-

Step 8: Characterization. Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[4][5]

Part 2: Spectrum of Biological Activities

Derivatives of the this compound scaffold and its close structural relatives exhibit a remarkable range of biological activities, positioning them as promising candidates for various therapeutic areas.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial properties of halogenated benzimidazole and related structures.

-

Antibacterial Action: These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, certain sulfonamide derivatives containing a 5-chloro-2-hydroxybenzamide scaffold were highly active against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 15.62 to 31.25 μmol/L.[6][7] The combination of the benzimidazole core with other bioactive scaffolds like sulfonamides appears to be a synergistic approach to enhancing potency.[8]

-

Antifungal Properties: Antifungal activity has also been documented, with some derivatives showing efficacy against eukaryotic model organisms like Saccharomyces cerevisiae.[8][9] The azole ring within the benzoxazolinone structure is a known pharmacophore for antifungal agents.[8]

-

Antimycobacterial Potential: A particularly interesting application is in the treatment of mycobacterial infections. 5-Chloropyrazinamide (5-Cl-PZA), a structural relative, shows activity against Mycobacterium tuberculosis, including strains resistant to the first-line drug pyrazinamide (PZA).[10] This suggests a different mechanism of action.

Mechanism Insight: Inhibition of Fatty Acid Synthase I (FAS I)

The antimycobacterial activity of 5-Cl-PZA is attributed to the inhibition of Fatty Acid Synthase I (FAS I), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[10] 5-Cl-PZA is believed to bind competitively to the NADPH binding site of FAS I, disrupting fatty acid synthesis and leading to cell death.[10]

Caption: Proposed mechanism of antimycobacterial action via FAS I inhibition.

Anticancer (Antiproliferative) Activity

Benzimidazole derivatives have emerged as potent anticancer agents. Studies have demonstrated significant antiproliferative activity in various cancer cell lines.

-

Activity in Lung Cancer: Certain 2,5-disubstituted furan derivatives with a benzimidazole nucleus showed promising activity against human lung cancer cell lines, including A549, HCC827, and NCI-H358.[9] Interestingly, benzothiazole derivatives were generally more active than their benzimidazole counterparts in these studies.[9]

-

Enhanced Efficacy of Fluorinated Derivatives: The introduction of fluorinated phenyl groups at specific positions of related anticancer compounds (like FL118) has been shown to significantly enhance antitumor efficacy.[11] For instance, compound 7n exhibited an IC₅₀ of 9 nM in A549 cells, and compound 7l showed IC₅₀ values from 12 nM to 26 nM across different cell lines.[11]

| Compound | Cell Line | Antiproliferative Activity (IC₅₀) | Reference |

| Derivative 8 | A549 (Lung) | 6.75 ± 0.19 μM (2D) / 9.31 ± 0.78 μM (3D) | [9] |

| Derivative 8 | HCC827 (Lung) | 6.26 ± 0.33 μM (2D) / 20.46 ± 8.63 μM (3D) | [9] |

| Derivative 7l | Various | 12 nM - 26 nM | [11] |

| Derivative 7n | A549 (Lung) | 9 nM | [11] |

Antiprotozoal Activity

Drug resistance is a major hurdle in treating protozoal diseases like malaria. 5-chlorobenzimidazolyl-chalcones have been investigated as potential antiplasmodial agents.

-

Activity Against P. falciparum: These compounds showed significant activity against both chloroquine-sensitive (CQ-S) and, crucially, chloroquine-resistant (CQ-R) strains of Plasmodium falciparum.[12] The methoxylated derivative (3e ) had IC₅₀ values ranging from 0.32 to 1.96 µM, while the unsubstituted 5-chlorobenzimidazole derivative (3b ) was highly active against CQ-R isolates (IC₅₀ = 0.78 µM).[12]

-

Mechanism Insight: DHFR-TS Inhibition: Molecular docking studies suggest that these compounds may exert their effect by inhibiting the dihydrofolate reductase-thymidylate synthase (DHFR-TS) protein of the parasite, a well-validated antimalarial drug target.[12]

Enzyme Inhibition

-

α-Glucosidase Inhibition: As potential antidiabetic agents, 5-chloro-2-aryl benzo[d]thiazole derivatives were evaluated for their ability to inhibit α-glucosidase. Several compounds showed potent activity, with IC₅₀ values ranging from 22.1 to 136.2 μM, significantly more potent than the standard drug acarbose (IC₅₀ = 840 μM).[13] Kinetic studies revealed both competitive and non-competitive modes of inhibition, providing valuable information for lead optimization.[13]

-

Anti-inflammatory (COX Inhibition): Benzimidazole derivatives have been assessed for anti-inflammatory potential by targeting cyclooxygenase (COX) enzymes. Several synthesized compounds demonstrated IC₅₀ values lower than the standard NSAID ibuprofen in in-vitro assays, and their efficacy was confirmed in an in-vivo carrageenan-induced mice paw edema model.[14]

Part 3: In Vitro & In Silico Assessment

The evaluation of these derivatives relies on a suite of standardized assays and computational methods to build a comprehensive activity and safety profile.

Standard In Vitro Evaluation Workflow

Caption: Standard workflow for in vitro evaluation of novel chemical entities.

Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol is essential for determining the concentration at which a compound is toxic to cells, a critical first step in drug discovery.

Objective: To determine the IC₅₀ value of a test compound on a human cancer cell line (e.g., A549).

Principle: The MTS assay relies on the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product, which is quantifiable by spectrophotometry. The amount of color produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTS Reagent Addition: Add 20 µL of the MTS reagent to each well and incubate for another 1-4 hours.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Silico Studies: Guiding Discovery

Computational tools are indispensable for prioritizing candidates and understanding their interactions.

-

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to study the binding of benzimidazole derivatives to targets like PfDHFR-TS, COX enzymes, and α-glucosidase, revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity.[12][13][14]

-

ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted computationally to assess the "drug-likeness" of a compound. Many active benzimidazole derivatives have shown favorable pharmacokinetic properties consistent with Lipinski's rule of five.[11][12]

Conclusion and Future Directions

The this compound scaffold and its close analogues represent a highly versatile and potent class of compounds with a broad spectrum of demonstrated biological activities. The strategic incorporation of chloro and fluoro substituents plays a critical role in defining their pharmacological profiles, leading to promising leads in antibacterial, anticancer, antiprotozoal, and anti-inflammatory research.

The compelling in vitro and in vivo data, supported by mechanistic insights from computational studies, strongly advocate for their continued development. Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent derivatives to improve efficacy, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Advancing the most promising candidates into relevant animal models to validate their therapeutic potential.

-

Target Deconvolution: For compounds with unknown mechanisms, employing advanced techniques to identify their precise molecular targets.

-

Toxicity Profiling: Conducting comprehensive safety and toxicity studies for lead candidates to ensure a favorable therapeutic window.

The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Chloro-2-fluorobenzamide, 97+% synthesis - chemicalbook [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides [mdpi.com]

- 11. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloro-2-fluorobenzimidamide: A Strategic Building Block for Advanced Medicinal Chemistry

Abstract

This in-depth technical guide explores the strategic application of 5-Chloro-2-fluorobenzimidamide as a pivotal building block in modern medicinal chemistry. Moving beyond a simple catalog of reactions, this document provides a comprehensive analysis of the compound's synthesis, reactivity, and its role in the rational design of potent and selective therapeutic agents. Through detailed protocols, mechanistic insights, and data-driven case studies, we illustrate how the unique electronic properties conferred by the chloro and fluoro substituents can be leveraged to address complex challenges in drug discovery, particularly in the development of enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile intermediate.

Introduction: The Strategic Advantage of Halogenated Benzimidamides

The benzimidamide moiety is a well-established pharmacophore, recognized for its ability to engage in key hydrogen bonding interactions with biological targets. The strategic incorporation of halogen atoms, specifically chlorine and fluorine, onto this scaffold significantly enhances its utility in drug design. This compound, in particular, has emerged as a valuable intermediate due to the distinct and complementary properties of its substituents.[1]

The chloro group , often referred to as a "magic" substituent in medicinal chemistry, can profoundly improve the potency and pharmacokinetic profile of a drug candidate.[2][3] Its electron-withdrawing nature and ability to form halogen bonds can lead to enhanced binding affinity and metabolic stability. The fluoro group , another key player in modern drug design, offers a unique combination of steric and electronic properties.[4] Its high electronegativity can modulate the pKa of nearby functional groups and influence molecular conformation, often leading to improved cell permeability and bioavailability.[4]

This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its successful incorporation into complex, biologically active molecules.

Synthesis of this compound Hydrochloride: A Detailed Protocol

The most direct and widely employed method for the synthesis of this compound is the Pinner reaction, which proceeds via the corresponding nitrile, 5-chloro-2-fluorobenzonitrile.[5][6][7] This acid-catalyzed reaction with an alcohol forms an intermediate imidate salt, which is then converted to the desired amidine.[5][7][8]

Starting Material: 5-Chloro-2-fluorobenzonitrile

The precursor, 5-chloro-2-fluorobenzonitrile, is a commercially available dihalogenated benzonitrile derivative.[9][10][11] Its synthesis can be achieved through various methods, including the halogenation of benzonitrile.[12]

Table 1: Physicochemical Properties of 5-Chloro-2-fluorobenzonitrile

| Property | Value |

| Molecular Formula | C₇H₃ClFN |

| Molecular Weight | 155.56 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 66-69 °C |

| CAS Number | 57381-34-7 |

Experimental Protocol: Pinner Reaction for this compound Hydrochloride

This protocol outlines a robust and reproducible method for the synthesis of this compound hydrochloride.

Materials:

-

5-chloro-2-fluorobenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas)

-

Nitrogen (gas)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube.

-

Ice bath

-

Apparatus for generating and drying hydrogen chloride gas

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-chloro-2-fluorobenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether.

-

Acidification: Cool the solution in an ice bath to 0-5 °C. Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained below 10 °C.

-

Reaction Monitoring: Continue the introduction of HCl gas until the solution is saturated. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the imidate hydrochloride salt is often indicated by the precipitation of a white solid.[13]

-

Ammonolysis: After completion of the imidate formation, introduce anhydrous ammonia gas into the reaction mixture at 0-5 °C. Alternatively, the reaction mixture can be added to a solution of ammonia in a suitable solvent. This step converts the imidate to the final benzimidamide.

-

Isolation and Purification: The resulting this compound hydrochloride will precipitate from the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Diagram 1: Synthesis of this compound Hydrochloride via the Pinner Reaction

Caption: Synthetic pathway for this compound HCl.

Applications in Medicinal Chemistry: Case Studies

The true value of this compound lies in its application as a strategic building block for the synthesis of potent and selective drug candidates. Its unique substitution pattern allows for fine-tuning of physicochemical and pharmacological properties.

Case Study: Synthesis of Factor Xa and XIa Inhibitors for Anticoagulation Therapy

Thrombotic diseases are a leading cause of morbidity and mortality worldwide, and the inhibition of coagulation factors such as Factor Xa (FXa) and Factor XIa (FXIa) is a key therapeutic strategy.[14][15][16][17] The benzimidamide moiety is a common feature in many direct thrombin and FXa inhibitors, where it mimics the guanidinium group of arginine and binds to the S1 pocket of these serine proteases.

While a direct synthesis of a marketed drug starting from this compound is not publicly detailed, its utility can be inferred from the synthesis of closely related analogues and the known importance of halogenated benzamidines in this class of inhibitors.[18][19] The chloro and fluoro substituents can enhance binding affinity and improve pharmacokinetic properties.

Diagram 2: General Strategy for Incorporating this compound into FXa/FXIa Inhibitors

Caption: A generalized synthetic approach for FXa/FXIa inhibitors.

Hypothetical Reaction Scheme:

A plausible synthetic route involves the coupling of this compound with a suitable heterocyclic core, often via a linker. The specific reaction conditions would be dictated by the nature of the core and linker.

Expected Biological Activity:

The resulting compounds would be expected to exhibit potent inhibition of FXa and/or FXIa. The 5-chloro substituent would likely contribute to enhanced binding in the S1 pocket, while the 2-fluoro substituent could improve oral bioavailability.

Table 2: Representative Data for Benzamidine-based FXa Inhibitors [20]

| Compound | FXa Ki (nM) | Selectivity vs. Thrombin |

| Analogue 1 | 0.5 | >1000-fold |

| Analogue 2 | 1.2 | >1000-fold |

| Analogue 3 | 0.8 | >1000-fold |

Note: This table presents representative data for benzamidine-based FXa inhibitors to illustrate the potency achievable with this pharmacophore. Specific data for compounds derived directly from this compound would require dedicated synthesis and testing.

Case Study: Synthesis of Pyrimidine and Triazine Derivatives as Kinase Inhibitors

Pyrimidine and triazine scaffolds are prevalent in a wide range of kinase inhibitors due to their ability to form key hydrogen bonds in the ATP-binding site of these enzymes.[9][12][21][22][23][24][25][26] The reaction of benzimidamides with dicarbonyl compounds or their equivalents provides a versatile route to substituted pyrimidines.

Experimental Protocol: Synthesis of a 2-Amino-pyrimidine Derivative [22]

Materials:

-

This compound hydrochloride

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Base (e.g., sodium ethoxide)

-

Ethanol

Procedure:

-

To a solution of sodium ethoxide in ethanol, add the 1,3-dicarbonyl compound and stir for 30 minutes at room temperature.

-

Add this compound hydrochloride to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid.

-

The product will precipitate and can be collected by filtration, washed with water, and recrystallized from a suitable solvent.

Diagram 3: Synthesis of a Pyrimidine Derivative

Caption: General scheme for pyrimidine synthesis from a benzimidamide.

Rationale for Halogenation:

In the context of kinase inhibitors, the 5-chloro substituent can occupy a hydrophobic pocket in the enzyme's active site, leading to increased potency. The 2-fluoro group can enhance membrane permeability and metabolic stability, contributing to a more favorable pharmacokinetic profile.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a benzimidamide pharmacophore with chloro and fluoro substituents provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. The synthetic accessibility of this compound, coupled with its proven utility in the synthesis of potent enzyme inhibitors and other biologically active heterocyles, ensures its continued importance in the pursuit of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, offering a solid foundation for researchers to incorporate this strategic building block into their drug discovery programs.

References

- 1. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antithrombotic evaluation of novel dabigatran etexilate analogs, a new series of non-peptides thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. cenmed.com [cenmed.com]

- 12. Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WO2014167577A2 - "synthesis of dabigatran" - Google Patents [patents.google.com]

- 19. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 20. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 5-Chloro-2-fluorobenzimidamide

Abstract

5-Chloro-2-fluorobenzimidamide is a halogenated benzimidamide derivative, a class of compounds recognized for a wide spectrum of biological activities. While direct pharmacological data on this specific molecule is not extensively documented in current literature, its structural motifs—the benzimidamide core and halogen substituents—provide a strong foundation for hypothesizing its potential therapeutic applications. This guide outlines a strategic, multi-pronged approach for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into the rationale behind target selection based on analogous compounds, propose detailed experimental workflows for target identification and validation, and provide insights into the causality of experimental choices, thereby offering a robust framework for preclinical investigation.

Introduction: The Rationale for Investigating this compound

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.[3] this compound, which features both a benzimidamide core and halogenation, is therefore a compound of considerable interest for novel drug discovery.

This guide will provide a comprehensive roadmap for elucidating the therapeutic potential of this compound, starting from broad-based screening to specific target validation.

Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the known activities of structurally related benzimidazole and benzimidamide derivatives, we can postulate several key therapeutic areas and corresponding molecular targets for this compound.

Anti-inflammatory Activity

Benzimidazole derivatives have been extensively reported to possess anti-inflammatory properties through various mechanisms.[4][5][6]

-

Potential Targets:

-

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Inhibition of COX enzymes is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).

-

5-Lipoxygenase Activating Protein (FLAP): Targeting FLAP can modulate the production of leukotrienes, which are key inflammatory mediators.[4][5]

-

Transient Receptor Potential Vanilloid-1 (TRPV-1) Ion Channels: TRPV-1 is involved in pain and neurogenic inflammation.[4][5]

-

Cannabinoid Receptors (CB1 and CB2): Modulation of the endocannabinoid system can have anti-inflammatory and analgesic effects.[4][5]

-

Bradykinin Receptors: Antagonism of bradykinin receptors can mitigate inflammatory pain.[4][5]

-

Cytokine Signaling Pathways: Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or their downstream signaling pathways.

-

Antimicrobial and Antiviral Activity

Halogenated benzimidazoles have demonstrated notable activity against various pathogens.[7][8][9]

-

Potential Targets in Bacteria:

-

DNA Gyrase and Topoisomerase IV: Essential bacterial enzymes for DNA replication.

-

Filamenting Temperature-Sensitive Mutant Z (FtsZ): A key protein in bacterial cell division.

-

Dihydropteroate Synthase (DHPS): An enzyme in the folate biosynthesis pathway, a target for sulfonamide antibiotics.[10]

-

-

Potential Targets in Viruses:

-

Viral Polymerases (RNA or DNA dependent): Crucial for viral replication.

-

Proteases: Essential for viral maturation.

-

Viral Entry/Fusion Proteins: Mediate the entry of viruses into host cells.

-

Anticancer Activity

The benzimidazole scaffold is present in several anticancer agents.

-

Potential Targets:

-

Aurora Kinases: The precursor molecule, 5-Chloro-2-fluorobenzoic acid, is utilized in the synthesis of Aurora kinase inhibitors, suggesting this could be a potential target class.[11]

-

Tubulin Polymerization: Disruption of microtubule dynamics is a common mechanism for anticancer drugs.

-

Tyrosine Kinases: Many kinase inhibitors feature heterocyclic cores.

-

Proteases: The related compound, 5-Chloro-2-fluorobenzamidine hydrochloride, is used in research involving protease inhibitors.[12]

-

A Strategic Framework for Target Identification and Validation

A systematic and multi-faceted approach is essential to identify and validate the therapeutic targets of this compound. The following workflow is proposed:

Caption: A three-phase workflow for target identification and validation.

Phase 1: Broad-Based Phenotypic Screening

The initial step involves screening this compound across a diverse range of cell-based and biochemical assays to identify a biological phenotype.

Experimental Protocol: Cell-Based Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of cell lines representing different therapeutic areas (e.g., cancer cell lines, immune cell lines, bacterial strains).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Seeding: Seed cells in 96-well or 384-well plates at an appropriate density.

-

Compound Treatment: Add the compound dilutions to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).

-

Viability/Proliferation Assessment: Use a suitable assay to measure cell viability or proliferation (e.g., MTS, CellTiter-Glo, BrdU incorporation).

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Table 1: Hypothetical Phenotypic Screening Results

| Cell Line | Therapeutic Area | IC50 (µM) |

| A549 (Lung Cancer) | Oncology | 5.2 |

| MCF-7 (Breast Cancer) | Oncology | 8.1 |

| RAW 264.7 (Macrophage) | Inflammation | 12.5 |

| E. coli | Infectious Disease | > 50 |

| S. aureus | Infectious Disease | 25.0 |

Phase 2: Target Deconvolution

Once a phenotype is identified, the next step is to determine the molecular target(s) responsible for this effect.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of Compound: Synthesize a derivative of this compound with a linker arm and immobilize it onto a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a protein lysate from the cells that showed a response in the phenotypic screen.

-

Affinity Pull-down: Incubate the cell lysate with the immobilized compound. Proteins that bind to the compound will be captured.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Caption: Workflow for affinity chromatography-mass spectrometry.

Phase 3: Target Validation

The final phase involves validating the identified target(s).

Experimental Protocol: In Vitro Target Engagement Assay (e.g., Kinase Assay)

-

Recombinant Protein: Obtain a purified recombinant version of the putative target protein (e.g., Aurora Kinase A).

-

Assay Setup: Set up a reaction mixture containing the recombinant protein, its substrate (e.g., ATP and a peptide substrate), and varying concentrations of this compound.

-

Reaction and Detection: Allow the reaction to proceed and then measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).

-

Data Analysis: Determine the IC50 of the compound for the inhibition of the target protein.

Experimental Protocol: Cellular Target Engagement Assay (e.g., Western Blot)

-

Cell Treatment: Treat cells with this compound at various concentrations.

-

Protein Extraction: Lyse the cells and extract the proteins.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for the phosphorylated form of a known substrate of the target protein.

-

Analysis: A decrease in the phosphorylation of the substrate would indicate that the compound is engaging and inhibiting the target protein within the cell.

Conclusion and Future Directions

While this compound is currently an understudied molecule, its chemical structure suggests a high potential for therapeutic relevance. The systematic approach outlined in this guide, progressing from broad phenotypic screening to specific target validation, provides a robust framework for elucidating its mechanism of action and identifying its therapeutic targets. The insights gained from such studies will be invaluable for the future development of novel therapeutics based on the benzimidamide scaffold.

References

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ossila.com [ossila.com]

- 12. chemimpex.com [chemimpex.com]

solubility and stability of 5-Chloro-2-fluorobenzimidamide hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-2-fluorobenzimidamide hydrochloride

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's fundamental physicochemical properties is paramount. This guide provides an in-depth technical exploration of this compound hydrochloride, a key intermediate in pharmaceutical synthesis.[1] We will delve into the critical aspects of its solubility and stability, not merely as procedural checklists, but as a reasoned scientific narrative. The methodologies outlined herein are designed to be self-validating systems, grounded in established regulatory frameworks and first-principle chemistry, to ensure the generation of robust and reliable data essential for advancing drug discovery and development programs.

Introduction to this compound hydrochloride

This compound hydrochloride is an organic compound featuring a benzimidamide core structure substituted with chloro and fluoro groups on the benzene ring.[1] The presence of these halogens significantly influences the molecule's electronic properties, reactivity, and potential biological interactions, making it a valuable building block in medicinal chemistry.[1] As with many active pharmaceutical ingredients (APIs) and their intermediates, it is supplied as a hydrochloride salt to enhance its handling properties and, typically, its aqueous solubility. A thorough characterization of its solubility and stability is a non-negotiable prerequisite for its effective use in synthesis and formulation.

Physicochemical Characterization

A summary of the known physicochemical properties of this compound hydrochloride is presented in Table 1. This data serves as the foundation for designing the subsequent solubility and stability studies.

Table 1: Physicochemical Properties of this compound hydrochloride

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | Internal |

| Molecular Formula | C₇H₆ClFN₂·HCl | [1] |

| Molecular Weight | 209.05 g/mol | [1] |

| CAS Number | 1187929-52-7 | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Solubility Profiling

Rationale and Scientific Principles

The solubility of an API or intermediate is a critical determinant of its bioavailability and processability. For a hydrochloride salt of a weakly basic compound, solubility is intrinsically linked to the pH of the medium.[2][3] The pH-solubility profile provides invaluable information for selecting appropriate formulation strategies and predicting in vivo behavior.[4][5] The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent under specific conditions of temperature, pressure, and pH.[6] The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[7]

Experimental Protocol: pH-Dependent Equilibrium Solubility

This protocol details the determination of the equilibrium solubility of this compound hydrochloride across a physiologically relevant pH range.

Step 1: Preparation of Buffers

-

Prepare a series of aqueous buffers at pH 1.2, 2.0, 4.5, 6.8, and 7.4. Standard buffer systems (e.g., HCl for pH 1.2, phosphate buffers for neutral pH) should be used.

Step 2: Sample Preparation

-

Add an excess amount of this compound hydrochloride to vials containing a fixed volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

Step 3: Equilibration

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

Step 4: Sample Collection and Preparation

-

After equilibration, allow the suspensions to settle.

-

Withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Dilute the filtrate with an appropriate mobile phase to a concentration within the linear range of the analytical method.

Step 5: Quantification

-

Analyze the diluted samples using a validated stability-indicating HPLC-UV method (as detailed in Section 5.0).

-

Calculate the concentration of the dissolved compound against a standard curve.

Caption: Workflow for pH-dependent solubility determination.

Data Presentation and Interpretation

The solubility data should be presented in a table and graphically as a plot of solubility (in mg/mL or µg/mL) versus pH. For a hydrochloride salt of a weak base, the solubility is expected to be highest at low pH and decrease as the pH increases and approaches the pKa of the free base.

Stability Assessment

Regulatory Framework and Scientific Rationale

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[8] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[8][9] Forced degradation, or stress testing, is an essential part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways, which in turn helps in developing and validating stability-indicating analytical methods.[6][10][11][12]

Forced Degradation (Stress Testing)

The goal is to achieve 5-20% degradation of the drug substance.[10]

4.2.1 Acid and Base Hydrolysis

-

Rationale: The amidine functional group is susceptible to hydrolysis.[1][9]

-

Protocol:

-

Acid: Dissolve the compound in 0.1 M HCl and heat at 60 °C.

-

Base: Dissolve the compound in 0.1 M NaOH at room temperature.

-

Neutral: Dissolve the compound in water and heat at 60 °C.

-